molecular formula C26H32BrF3N8O B1574441 XL-820

XL-820

Número de catálogo: B1574441
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.

Aplicaciones Científicas De Investigación

Quantitative Characterization of Therapeutic Index

  • A study examined the therapeutic index of Oxybutynin XL, which is crucial for evaluating safe and effective dosage regimens. The study utilized mixed-effects modeling to understand the dose-efficacy and dose-side effect curves of Oxybutynin XL, highlighting its development for controlled-release oral formulation (Gupta et al., 1999).

Application in Treatment of Drug Dependence

  • Research into TRK-820, a novel opioid κ receptor agonist, has shown potential for treating drug dependence. This compound demonstrated high selectivity for opioid κ receptors and was effective in suppressing the rewarding effects induced by morphine and cocaine, as well as attenuating nicotine-withdrawal aversion (Hasebe et al., 2004).

Advances in Cancer Treatment

  • DS-8201a, a novel HER2-Targeting ADC with a topoisomerase I inhibitor, showed promising antitumor efficacy. This drug was effective in HER2-positive gastric cancer models and also in T-DM1–insensitive patient-derived xenograft (PDX) models with high HER2 expression (Ogitani et al., 2016).

Antinociceptive Effects

  • TRK-820, a κ-opioid receptor agonist, has been researched for its potent antinociceptive effects. This compound is significantly more potent than traditional pain relief medications like morphine, indicating its potential in pain management (Endoh et al., 1999).

Heart Failure Management

  • A study on Metoprolol CR/XL in chronic heart failure demonstrated that this drug could lower mortality in patients with decreased ejection fraction and symptoms of heart failure, marking a significant advancement in cardiovascular disease management (Hjalmarson et al., 1999).

Novel Approaches in Solid Tumor Treatment

  • AMG 820, a monoclonal anti-colony-stimulating factor 1 receptor antibody, was explored for its potential in treating advanced solid tumors. The study focused on the safety, pharmacokinetics, and antitumor activity of AMG 820 (Papadopoulos et al., 2017).

Bystander Killing Effect in Tumor Treatment

  • Research into DS-8201a also revealed its bystander killing effect in tumors with HER2 heterogeneity. This effect was due to the highly membrane-permeable payload of DS-8201a, which was beneficial in treating tumors unresponsive to other therapies (Ogitani et al., 2016).

Pharmacokinetic and Pharmacodynamic Modeling

  • The study on DS-8201a included the application of population pharmacokinetic and exposure-response modeling, predicting a 50% objective response rate in patients with heavily pretreated breast cancer. This modeling is critical for dose selection in phase 2 trials (Yoshihara et al., 2017).

Propiedades

Fórmula molecular

C26H32BrF3N8O

Apariencia

Solid powder

Sinónimos

XL820;  XL 820;  XL-820;  XL820001; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.